molecular formula C25H27N3O5S B12590625 N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide

N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide

Cat. No.: B12590625
M. Wt: 481.6 g/mol
InChI Key: CHLRUDOYCKHJST-UHFFFAOYSA-N
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Description

N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzo[1,3]dioxole moiety, a benzooxazole group, and a cyclohexylcarbamoylmethyl-acetamide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole and benzooxazole intermediates. These intermediates are then coupled through a series of reactions to form the final compound.

    Preparation of Benzo[1,3]dioxole Intermediate: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[1,3]dioxole ring.

    Synthesis of Benzooxazole Intermediate: The benzooxazole ring is synthesized by reacting o-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The benzo[1,3]dioxole and benzooxazole intermediates are then coupled using a thiolating agent to introduce the sulfanyl linkage.

    Formation of the Final Compound: The final step involves the reaction of the coupled intermediate with cyclohexyl isocyanate and acetic acid to form the N-cyclohexylcarbamoylmethyl-acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of new compounds with substituted nucleophiles.

Scientific Research Applications

N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic applications due to its bioactive properties. Research is ongoing to develop this compound as a drug candidate for treating diseases such as cancer and infections.

    Industry: Used in the development of new materials and chemical products. Its stability and reactivity make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes.

    Pathways Involved: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic proteins.

Comparison with Similar Compounds

N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6 g/mol

IUPAC Name

2-[1,3-benzodioxol-5-ylmethyl-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-N-cyclohexylacetamide

InChI

InChI=1S/C25H27N3O5S/c29-23(26-18-6-2-1-3-7-18)14-28(13-17-10-11-21-22(12-17)32-16-31-21)24(30)15-34-25-27-19-8-4-5-9-20(19)33-25/h4-5,8-12,18H,1-3,6-7,13-16H2,(H,26,29)

InChI Key

CHLRUDOYCKHJST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN(CC2=CC3=C(C=C2)OCO3)C(=O)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

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